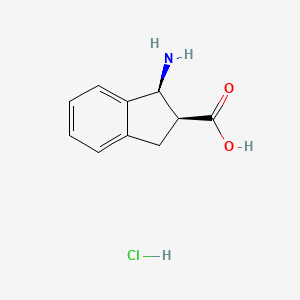
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a compound of significant interest in organic chemistry and medicinal research. This compound is known for its unique structural features, which include an indene ring system fused with an amino and carboxylic acid group. These structural elements make it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals .
Métodos De Preparación
The synthesis of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride typically involves several steps to ensure the correct stereochemistry and purity of the final product. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired indene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and cost-effectiveness.
Análisis De Reacciones Químicas
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial catalysts
Mecanismo De Acción
The mechanism of action of cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of protease enzymes, which are crucial for the replication of viruses like HIV .
Comparación Con Compuestos Similares
Similar compounds to cis-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride include:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its use as a selective discoidin domain receptor 1 (DDR1) inhibitor with applications in cancer therapy.
cis-1-Amino-2-indanol: Utilized as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1 |
Clave InChI |
RTEVSRBBMHEIMH-OULXEKPRSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O.Cl |
SMILES canónico |
C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![[2-(5-Oxo-5H-furan-2-ylideneamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B11728049.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728059.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
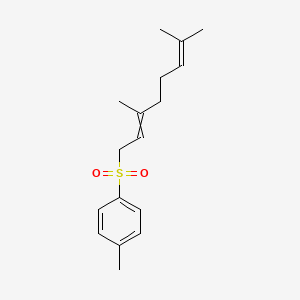
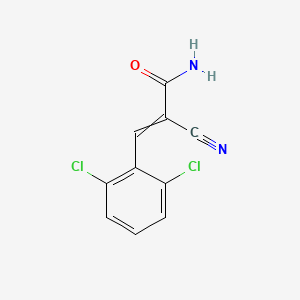
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
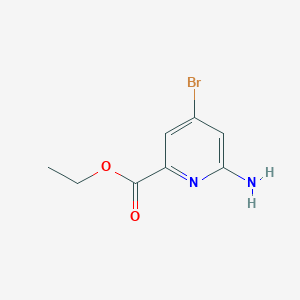
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
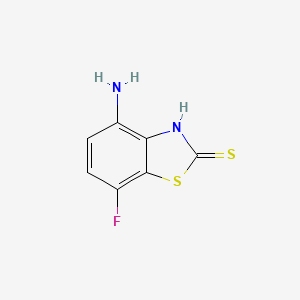
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
